molecular formula C14H12ClNO3S B2870306 4-Benzoylamino-2-methylbenzenesulfonyl chloride CAS No. 728864-73-1

4-Benzoylamino-2-methylbenzenesulfonyl chloride

Cat. No.: B2870306
CAS No.: 728864-73-1
M. Wt: 309.76
InChI Key: SIYWYGVVVVTSGI-UHFFFAOYSA-N
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Description

4-Benzoylamino-2-methylbenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the 4-position and a methyl group (-CH₃) at the 2-position. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing (sulfonyl chloride) and electron-donating (methyl, benzoylamino) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

4-benzamido-2-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10-9-12(7-8-13(10)20(15,18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWYGVVVVTSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylamino-2-methylbenzenesulfonyl chloride typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylamino-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoylamino-2-methylbenzenesulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonyl Chlorides

Structural and Functional Group Variations

The following analogs are selected based on substituent diversity and relevance to the target compound:

Compound Name Substituent at 4-Position Substituent at 2-Position Key Functional Features
4-Methylbenzenesulfonyl chloride Methyl (-CH₃) None Simple alkyl substitution
4-Fluoro-2-methylbenzenesulfonyl chloride Fluoro (-F) Methyl (-CH₃) Halogenated, dual substitution
4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride Acetylaminoethyl (-CH₂CH₂NHAc) None Extended alkyl chain with amide group

Physical and Chemical Properties

Molecular Weight and Density
  • 4-Methylbenzenesulfonyl chloride: Molecular weight ≈ 190.65 g/mol (estimated from NIST data).
  • 4-Fluoro-2-methylbenzenesulfonyl chloride: Molecular weight ≈ 208.63 g/mol (calculated). No density data available.
  • 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride: Molecular weight = 261.73 g/mol; Density = 1.322 g/cm³ .

The benzoylamino group in the target compound would increase molecular weight compared to the methyl and fluoro analogs, likely exceeding 300 g/mol. Its density may align with the acetylaminoethyl analog (~1.3 g/cm³) due to similar bulky substituents.

Melting and Boiling Points
  • 4-Methylbenzenesulfonyl chloride : Melting point ~69°C (NIST data).
  • 4-Fluoro-2-methylbenzenesulfonyl chloride: No melting/boiling points provided.
  • 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride: Melting point = 142.5–144°C; Boiling point predicted at 465.8°C .
Reactivity
  • Electrophilicity: The sulfonyl chloride group’s reactivity is modulated by substituents. Electron-withdrawing groups (e.g., -F in ) enhance electrophilicity, while electron-donating groups (e.g., -CH₃ in ) reduce it. The benzoylamino group (-NHCOC₆H₅) may exert a moderate electron-withdrawing effect, balancing reactivity.
  • Nucleophilic Substitution: Bulkier substituents (e.g., acetylaminoethyl in ) hinder nucleophilic attack compared to simpler analogs like .

Biological Activity

4-Benzoylamino-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoyl group attached to an amino group, which is further linked to a methyl-substituted benzenesulfonyl chloride. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 283.76 g/mol
  • CAS Number : 728864-73-1

This compound exhibits a sulfonamide functional group, which is known for its role in various biological activities, particularly as antibacterial agents.

The biological activity of sulfonamides, including this compound, primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, sulfonamides prevent the synthesis of folate, leading to bacterial growth inhibition.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound competes with para-aminobenzoic acid (PABA) for binding to DHPS.
  • Antimicrobial Effects : The disruption of folate synthesis results in bacteriostasis or bactericidal effects against susceptible strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound.

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)Result
E. coli32 µg/mLInhibition observed
S. aureus16 µg/mLStrong inhibition
P. aeruginosa64 µg/mLModerate inhibition

These findings suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been performed to assess the safety profile of the compound.

Cell Line TestedIC50 (µM)Comments
HeLa (cervical cancer)25Moderate cytotoxicity
MCF-7 (breast cancer)30Significant cytotoxic effects
NIH/3T3 (fibroblast)>100Low cytotoxicity

The results indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, it shows low toxicity towards normal fibroblast cells, suggesting a selective action against tumor cells.

Case Studies

A notable case study investigated the use of this compound as part of a combination therapy for treating bacterial infections resistant to conventional antibiotics. The study demonstrated enhanced efficacy when used alongside other antimicrobial agents, significantly reducing infection rates in treated subjects compared to controls.

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